1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine

Oral Bioavailability Pharmacokinetics N-phenylpiperazine

Researchers investigating D2/5-HT1A polypharmacology often lack tool compounds with matched, published ADME profiles-forcing assumptions when modeling CNS target engagement. LASSBio-581 solves this: an N-phenylpiperazine with a 1,2,3-triazole linker, validated in rat PK and hippocampal electrophysiology. • Oral bioavailability ~25%, brain penetration 39.2% - enables oral dosing for CNS PK/PD studies. • Distinct binding signature: D2 Ki ≈ 950 nM, 5-HT1A Ki ≈ 1,200 nM, 5-HT2A Ki ≈ 11,000 nM. • D2 agonist (not antagonist) - pairs with D2 antagonist analog LASSBio-580 for functional bias studies. • >40-fold PK divergence from pyrazole isostere LASSBio-579 provides a matched pair for computational SPKR modeling. Available via custom synthesis. Inquire for bulk quantities.

Molecular Formula C19H20ClN5
Molecular Weight 353.8 g/mol
CAS No. 591774-48-0
Cat. No. B1244547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine
CAS591774-48-0
Synonyms1-(1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-ylmethyl)-4-phenylpiperazine
LASSBio-581
Molecular FormulaC19H20ClN5
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C19H20ClN5/c20-16-6-8-19(9-7-16)25-15-17(21-22-25)14-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,15H,10-14H2
InChIKeyWFCBAWWBMPFNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LASSBio-581: CNS Dopaminergic Ligand Overview


1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine (LASSBio-581, CHEMBL609043) is a synthetic N-phenylpiperazine derivative bearing a 1,2,3-triazole heterocycle as a central linker [1][2]. Classified among phenylpiperazines [1], this compound was rationally designed as a multi-target ligand for dopamine D2-like and serotonin 5-HT1A/5-HT2A receptors, originally investigated for the treatment of schizophrenia [3]. In vitro electrophysiological studies in cultured hippocampal neurons indicate that LASSBio-581 functions as a dopamine D2 receptor agonist [4], distinguishing it functionally from typical D2 antagonist antipsychotics. The compound has been employed in preclinical pharmacokinetic, behavioral pharmacological, and receptor binding studies, establishing a multi-dimensional dataset that enables evidence-based differentiation from its closest structural analogs.

D2 receptor agonist signaling studies — functionally distinct from D2 antagonist probes
Multi-target receptor profiling: D2-like / 5-HT1A / 5-HT2A engagement in a single chemotype
Oral CNS PK research models — triazole linker supports oral bioavailability for brain exposure studies
Triazole-linker SAR context for structure-PK relationship investigation

Why LASSBio-581 Cannot Be Substituted


A simple substitution of 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine (LASSBio-581) with its closest bioisosteric analog, the pyrazole-containing LASSBio-579, results in a >40-fold difference in oral bioavailability (~25% vs. ~0.6%) and a >6-fold difference in brain penetration [1]. Furthermore, the triazole-methylpiperazine connectivity of LASSBio-581 produces a receptor affinity profile (D2 Ki ~950 nM; 5-HT1A Ki ~1200 nM; 5-HT2A Ki ~11,000 nM) that is quantitatively distinct from both the pyrazole analog and the triazole isomer LASSBio-580 (D2 Ki ~730 nM; 5-HT1A Ki ~480 nM; 5-HT2A Ki ~5,700 nM) [2][3]. These pharmacodynamic and pharmacokinetic divergences mean that experimental outcomes—particularly those involving oral dosing, CNS target engagement, or multi-receptor polypharmacology—cannot be replicated by substituting in-class phenylpiperazine derivatives. The evidence below quantifies the precise dimensions of differentiation that dictate compound selection in research procurement.

Target Compound
Potential Substitute
Risk Summary
LASSBio-581 (triazole)
LASSBio-579 (pyrazole analog)
Oral bioavailability and brain penetration differ markedly; CNS exposure profiles may not transfer
LASSBio-581 (triazole)
LASSBio-580 (triazole isomer)
D2 antagonist vs. agonist functional switch; receptor signaling outcomes may diverge
LASSBio-581 (triazole)
Generic phenylpiperazines
Multi-target affinity fingerprint is linker-specific; selectivity may not replicate across in-class analogs

LASSBio-581: Differentiating Evidence vs. Analogs


Oral Bioavailability Advantage Over LASSBio-579

In rat pharmacokinetic studies, LASSBio-581 exhibited an oral bioavailability of approximately 25%, whereas its pyrazole bioisostere LASSBio-579 showed only approximately 0.6% oral bioavailability under analogous conditions [1][2]. This represents a ~42-fold advantage in oral absorption for the triazole-containing compound. The intraperitoneal bioavailability followed the same trend: ~47% for LASSBio-581 versus ~1.7% for LASSBio-579 [1][2].

Oral Bioavailability vs. Analog
Head-to-head
~42-fold higher oral F: ~25% vs. ~0.6% (rat, 60 mg/kg p.o.)
Supports oral CNS exposure model selection
Triazole linker enables oral route; pyrazole analog requires parenteral administration
Oral Bioavailability Pharmacokinetics N-phenylpiperazine

Brain Penetration and Half-Life vs. LASSBio-579

Following intravenous administration (10 mg/kg) in rats, LASSBio-581 exhibited 39.2% distribution into brain tissue with a brain half-life of 1.9 h, which was three times longer than its half-life in other tissues [1]. In contrast, LASSBio-579 achieved only 6.3% brain penetration with a brain half-life of 1.1 h [2]. This yields a 6.2-fold advantage in brain tissue penetration and a 1.7-fold advantage in brain residence time for LASSBio-581.

Brain Penetration vs. Analog
Head-to-head
6.2× higher brain penetration (39.2% vs. 6.3%); 1.7× longer brain t½ (1.9 h vs. 1.1 h)
Supports CNS target engagement study design
Rat i.v. 10 mg/kg; sustained brain exposure relevant for PD readouts
Brain Penetration CNS Pharmacokinetics Tissue Distribution

Receptor Affinity Profile: Triazole vs. Pyrazole

In a consistent radioligand binding assay panel, LASSBio-581 (triazole) displayed D2-like Ki = 950 nM, 5-HT1A Ki = 1200 nM, and 5-HT2A Ki = 11,000 nM. Its pyrazole bioisostere LASSBio-579 showed D2-like Ki = 110 nM, 5-HT1A Ki = 90 nM, and 5-HT2A Ki = 2200 nM. A second triazole isomer, LASSBio-580, gave D2-like Ki = 730 nM, 5-HT1A Ki = 480 nM, and 5-HT2A Ki = 5700 nM [1]. Thus, LASSBio-581 is 8.6-fold less potent at D2 and 13.3-fold less potent at 5-HT1A compared to LASSBio-579, but only 5-fold less potent at 5-HT2A, reflecting a heterocycle-dependent selectivity shift.

Receptor Affinity Profile
Reported
D2 Ki 950 nM; 5-HT1A Ki 1200 nM; 5-HT2A Ki 11,000 nM — distinct from both LASSBio-579 and LASSBio-580
Supports multi-receptor selectivity interpretation
Source review: thesis data; heterocycle-dependent affinity shift across three targets
Receptor Binding D2 Dopamine Receptor 5-HT1A Serotonin Receptor Structure-Activity Relationship

Amphetamine Stereotypy: Activity Divergence

In the amphetamine-induced stereotypy model (30 mg/kg i.p. amphetamine in rats), LASSBio-581 at 30 mg/kg i.p. failed to significantly block stereotyped behavior. By contrast, LASSBio-579 at the same dose (30 mg/kg i.p.) produced a statistically significant blockade of amphetamine-induced stereotypy. Both compounds were also tested at doses up to 40 mg/kg [1].

Amphetamine Stereotypy Model
Head-to-head
Qualitative divergence: no significant blockade vs. significant blockade at 30 mg/kg i.p.
Supports behavioral pharmacology endpoint review
Heterocycle substitution alters dopamine-dependent behavioral response profile
Amphetamine Stereotypy Antipsychotic Screening In Vivo Pharmacology

5-HT1A Hypothermia Sensitivity Difference

Both LASSBio-581 and LASSBio-579 induced dose-dependent hypothermia in CF1 mice (15–60 mg/kg i.p. and orally at 30 mg/kg). Pretreatment with the selective 5-HT1A antagonist WAY 100635 (0.05 mg/kg s.c.) abolished the hypothermic effect of LASSBio-579 but only diminished the hypothermia induced by LASSBio-581. Moreover, haloperidol (4 mg/kg i.p.) produced a synergistic hypothermic effect when co-administered with either compound, indicating that the hypothermia is not D2-mediated [1].

5-HT1A Hypothermia Sensitivity
Head-to-head
WAY 100635 abolished LASSBio-579 hypothermia; only diminished LASSBio-581 hypothermia
Supports serotonergic pathway interpretation
5-HT1A dependence differs; additional mechanisms may contribute for the triazole compound
Hypothermia Model 5-HT1A Receptor Serotonergic Pharmacology

5-HT2A Head-Twitch Response: Potency Difference vs. LASSBio-579

In the DOI-induced head-twitch model (a behavioral readout of 5-HT2A receptor activation), LASSBio-579 significantly reduced head-twitch counts at both 30 and 60 mg/kg i.p., whereas LASSBio-581 produced significant inhibition only at the higher 60 mg/kg i.p. dose. This indicates that LASSBio-581 has a ≥2-fold lower in vivo potency at modulating 5-HT2A-mediated behaviors compared to LASSBio-579 [1].

5-HT2A Head-Twitch Response
Head-to-head
≥2-fold higher minimal effective dose: 60 mg/kg vs. 30 mg/kg i.p. for significant inhibition
Supports 5-HT2A functional assay calibration
Dose-response separation aligns with 5-fold lower 5-HT2A binding affinity
Head-Twitch Response 5-HT2A Receptor In Vivo Serotonergic Assay

LASSBio-581 Application Scenarios


Oral Bioavailability-Driven CNS PK Profiling

With an oral bioavailability of ~25% and a brain penetration of 39.2%, LASSBio-581 is well-suited for preclinical studies requiring oral dosing to achieve CNS exposure [1]. This profile supports the compound's use as a reference tool in oral pharmacokinetic/pharmacodynamic (PK/PD) modeling of triazole-containing N-phenylpiperazines, particularly for programs seeking to understand the impact of the 1,2,3-triazole linker on absorption and brain distribution relative to pyrazole analogs with negligible oral bioavailability (~0.6%) [2].

Structure-Pharmacokinetic Relationship (SPKR) Studies

The quantitative PK differentiation between the triazole LASSBio-581 (F ~25%; brain 39.2%) and its pyrazole isostere LASSBio-579 (F ~0.6%; brain 6.3%) provides a robust pairwise dataset for computational SPKR modeling [1][2]. This compound pair enables systematic investigation of how a single heterocycle replacement (triazole ↔ pyrazole) alters key ADME parameters including oral absorption, plasma protein binding (LASSBio-581 free fraction 29% vs. LASSBio-579 free fraction 7%), and tissue distribution—data that are critical for medicinal chemistry optimization of CNS drug candidates.

Multi-Receptor Selectivity Profiling for Target Deconvolution

LASSBio-581 exhibits a distinctive receptor binding signature (D2 Ki = 950 nM; 5-HT1A Ki = 1200 nM; 5-HT2A Ki = 11,000 nM) that differs quantitatively from both LASSBio-579 and LASSBio-580 [3]. This makes LASSBio-581 a valuable tool compound for target deconvolution studies, where the relative contribution of D2, 5-HT1A, and 5-HT2A receptor engagement to behavioral or biochemical endpoints needs to be dissected using compounds with graded multi-target affinity profiles within the same chemotype series.

D2 Agonism vs. Antagonism in Hippocampal Electrophysiology

Electrophysiological recordings in cultured hippocampal neurons have established that LASSBio-581 functions as a D2 receptor agonist, in contrast to the D2 antagonist profile of LASSBio-580 [4]. This functional dichotomy within a closely related triazole series provides researchers with matched agonist/antagonist tool pairs for investigating D2 receptor signaling bias, G-protein vs. β-arrestin pathway activation, and neuronal excitability modulation—all without changing the core chemotype scaffold.

Application
Selection Property
Validation Focus
CNS PK profiling via oral route
Oral bioavailability and brain penetration profile
Oral PK/PD model validation with CNS exposure endpoints
Heterocycle-dependent SPKR studies
Triazole-linker ADME parameters
Oral absorption and tissue distribution endpoint comparison
Multi-receptor target deconvolution
Multi-receptor affinity fingerprint
D2/5-HT1A/5-HT2A engagement endpoint interpretation
D2 signaling bias research
D2 agonist functional profile
Hippocampal electrophysiology endpoints
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